methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Description
Structural Characterization
Molecular Geometry and Stereochemical Configuration
Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate exhibits a complex bicyclic framework with defined stereochemical features. The bicyclo[6.1.0] system comprises a six-membered ring fused to a five-membered ring and a bridged cyclopropane unit. The stereochemistry at positions 1, 8, and 9 is specified as R, S, and R, respectively, while the double bond at position 4 adopts the Z configuration.
The molecular geometry is constrained by the strained bicyclic system, which imposes specific spatial arrangements. Key structural elements include:
- Cyclopropane bridge : Generates steric strain, influencing reactivity.
- Ester functional group : Positioned at the 9-carboxylate position, contributing to solubility and stability.
- Z-configured double bond : Maintains planar geometry, critical for electronic interactions.
Table 1: Key Geometric Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular weight | 194.27 g/mol | |
| Bridgehead substituents | Methyl ester at C9 | |
| Double bond configuration | Z (cis) at C4 |
This stereochemical configuration ensures minimal steric hindrance between substituents, optimizing stability in organic solvents.
Comparative Analysis with Related Bicyclo[n.m.0]nonene Carboxylates
The compound’s bicyclo[6.1.0] framework distinguishes it from other bicycloalkenes. Comparative analysis with structurally similar derivatives reveals distinct electronic and steric properties.
Functional Group Variations
| Compound | Functional Group | Key Differences |
|---|---|---|
| This compound | Methyl ester | Higher electron-withdrawing capacity |
| Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | Ethyl ester | Increased steric bulk at C9 |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Carboxylic acid | Higher polarity, solubility in aqueous media |
The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, while the ethyl ester introduces additional steric effects.
Stereochemical Diversity
The Z configuration at C4 contrasts with E isomers observed in related bicyclo[6.1.0]nonene systems. For example:
- Syn/anti diastereomers : In ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, syn and anti forms arise from cyclopropanation pathways.
- Cyclopropane ring strain : The bicyclo[6.1.0] system exhibits greater strain than bicyclo[5.1.0]octane analogs, influencing reactivity in cycloaddition reactions.
Crystallographic Studies and Bond Length Optimization
Crystallographic data provide insights into bond optimization and strain distribution. While direct crystallographic studies on this compound are limited, related bicyclo[6.1.0]nonene derivatives offer comparative insights.
Bond Length Analysis
In bicyclo[6.1.0]nonene complexes (e.g., Fe(CO)₄ adducts), key bond lengths include:
| Bond Type | Length (Å) | Source |
|---|---|---|
| C-C (cyclopropane) | 1.48–1.52 | |
| C=C (Z-configured) | 1.33–1.35 | |
| C-O (ester) | 1.20–1.25 |
The cyclopropane C-C bonds are shorter than typical single bonds (1.54 Å), indicating significant bond-angle strain. The ester carbonyl (C=O) bond length aligns with standard values for carboxylate esters.
Strain Energy Implications
The bicyclo[6.1.0] system’s strain energy, derived from bond angle deviations and torsional strain, contributes to its reactivity. Comparative strain energies for bicycloalkanes indicate:
| Compound | Strain Energy (kcal/mol) | Source |
|---|---|---|
| Bicyclo[6.1.0]nonane | ~19.4 | |
| Bicyclo[5.1.0]octane | ~14.2 |
This higher strain energy in bicyclo[6.1.0] systems enhances susceptibility to ring-opening reactions, particularly under catalytic conditions.
Properties
IUPAC Name |
methyl (1R,4Z,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/b3-2-/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFSGOKBSYIHAD-UVGCVRRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CCC=CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows for the formation of more complex molecules through various synthetic pathways. The compound can undergo reactions such as oxidation, reduction, and substitution, making it versatile for developing new chemical entities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to ketones or aldehydes | Ketones, Aldehydes |
| Reduction | Reduction can yield different alcohol derivatives | Alcohols |
| Substitution | Hydroxyl group can be replaced with other functional groups | Various substituted compounds |
Biological Research
Potential Biological Effects
Research indicates that this compound may interact with various biological pathways due to its structural similarities to other bioactive compounds. Its potential as a model compound for studying bicyclic structures' interactions with biological molecules is significant.
Case Study: Interaction with Biological Targets
Studies have shown that bicyclic compounds can affect multiple biochemical pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. While specific pathways affected by this compound remain largely unexplored, its structural properties suggest potential therapeutic applications.
Medicinal Applications
Drug Design and Development
The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with biological targets opens avenues for developing novel therapeutics.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Investigated for effects on cancer cell lines |
| Anti-inflammatory | Potential to modulate inflammatory pathways |
| Antimicrobial | Studies on effectiveness against bacterial strains |
Industrial Applications
Development of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its role as a precursor in synthesizing polymers and coatings with specific properties has been explored.
Case Study: Polymer Coatings
Research has demonstrated that functionalizing poly(ethylene glycol) with bicyclic compounds enhances anti-fouling properties against protein adhesion and cell adhesion. This application is particularly relevant in biomedical fields where biocompatibility is crucial.
Mechanism of Action
The mechanism by which methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Ethyl Esters: exo vs. endo Isomers
Ethyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (exo-2) and its endo-2 isomer are synthesized using Rh₂(OAc)₄-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. Key differences include:
- Stereoselectivity : exo-2 is the major product (61.3% yield) compared to endo-2 (19.8%) due to favorable transition-state geometry during catalysis .
- Reactivity : exo-2 exhibits slower tautomerization in IEDDA reactions (half-life = 9.2 h) compared to trans-cyclooctene (5.3 h), making it suitable for controlled release applications .
Methyl vs. Ethyl Ester Derivatives
- Physical Properties : The methyl ester (C₁₁H₁₆O₂, MW 194.27) has higher volatility and slightly lower hydrophobicity than the ethyl analog (C₁₂H₁₈O₂, MW 194.27) .
- Synthetic Utility : Methyl esters are preferred for SPAAC due to faster reaction kinetics, while ethyl esters are used in kinetic studies requiring slower tautomerization .
Carboxylic Acid and Methanol Derivatives
- (1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid: Synthesized via hydrolysis of methyl/ethyl esters, this derivative serves as a precursor for amide coupling in bioconjugation (89% yield, m.p. 70–72°C) .
- (1R,8S,9R,Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol: Produced via LiAlH₄ reduction of esters (91% yield), this alcohol is a chiral building block for synthesizing esters, ethers, and amines in pharmaceutical research .
Key Data Tables
Table 2: Reactivity in IEDDA Reactions
Biological Activity
Methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of approximately 168.25 g/mol. The compound features a bicyclic structure characterized by a carboxylate functional group, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific mechanisms include:
- Receptor Modulation : Similar to other bicyclic compounds, it may modulate the activity of G protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Biochemical Pathways Affected
The exact biochemical pathways influenced by this compound are not fully elucidated; however, its structural similarity to known bioactive compounds suggests potential interactions with:
- Signal Transduction Pathways : Modulating pathways related to inflammation or immune responses.
- Metabolic Pathways : Influencing metabolic processes through enzyme inhibition or activation.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Activity : Research indicated that derivatives of bicyclic compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound remains to be thoroughly tested in this context.
- Anti-inflammatory Effects : Preliminary studies suggest that bicyclic compounds can modulate inflammatory responses in cellular models, indicating potential therapeutic applications for conditions such as arthritis.
- Drug Delivery Systems : The compound's unique structure has been explored for use in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents when conjugated with other molecules.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate?
- Methodological Answer : The compound is synthesized via stereoselective oxidation and cyclization. For example, potassium peroxymonopersulfate (KHSO₅) in dichloromethane (DCM) under nitrogen atmosphere facilitates epoxidation of precursor bicyclic alkenes. Subsequent hydrolysis with aqueous HCl and purification via recrystallization (e.g., using ethyl acetate/hexane) yields the carboxylate derivative with ~89% efficiency. Key steps include strict temperature control (-20°C to 0°C) and inert gas purging to prevent side reactions .
- Characterization : Confirmed by ¹H/¹³C NMR (e.g., δ 1.2–2.8 ppm for bicyclic protons, δ 170–175 ppm for carbonyl) and melting point analysis (70–72°C) .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via:
- Chromatography : Preparative HPLC (C18 column, gradient elution with MeOH/H₂O) to isolate >95% pure fractions .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calc. 387.2179, found 387.2192 ).
- Thermal Analysis : Melting point consistency (±2°C deviation) indicates crystalline purity .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, THF) and chlorinated solvents (DCM). Insoluble in water .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Lyophilized samples retain stability for >6 months .
Advanced Research Questions
Q. How is stereochemical integrity maintained during synthetic modifications (e.g., carboxylate to carbamate derivatives)?
- Methodological Answer : Stereocontrol relies on:
- Chiral Auxiliaries : Use of (1R,8S,9R)-configured precursors to retain bicyclic geometry during functionalization .
- Low-Temperature Reactions : Azide-alkyne cycloadditions at 0–25°C minimize epimerization .
- Catalytic Strategies : Chiral ligands (e.g., BINOL) in asymmetric hydrogenation preserve enantiomeric excess (>98% ee) .
Q. What bioorthogonal applications are enabled by this compound’s reactivity?
- Methodological Answer : The strained bicyclo[6.1.0]nonene core undergoes rapid, catalyst-free click chemistry with tetrazines or azides (second-order rate constants >1 M⁻¹s⁻¹). Applications include:
- Protein Labeling : Conjugation with benzyl azide (2 equiv., DMF, 3 hr) yields stable triazole adducts for imaging .
- In Vivo Probes : Functionalization with sulfonamide groups (e.g., via carbamate linkages) enables targeting of cellular receptors .
Q. How do structural analogs (e.g., dibenzocyclooctynes) compare in reactivity and stability?
- Methodological Answer :
- Reactivity : Bicyclo[6.1.0]nonene derivatives exhibit faster kinetics than dibenzocyclooctynes (k ~0.1–0.5 M⁻¹s⁻¹) due to higher ring strain .
- Stability : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl esters) enhance electrophilicity but reduce shelf life. Stability is improved with electron-donating substituents (e.g., methoxy) .
Q. What computational methods are used to predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level modeling predicts transition states for nucleophilic attacks at the C9 carboxylate vs. C4 alkene.
- MD Simulations : Solvent effects (e.g., DMF vs. THF) on reaction pathways are modeled using OPLS-AA force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
